

Application Note: Spectrophotometric Analysis of Tannic Acid in Triphala Churna

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Compound of Interest

Compound Name: *Triphal*

Cat. No.: *B15488642*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Triphala churna is a traditional Ayurvedic polyherbal formulation composed of the dried fruits of three medicinal plants: Amalaki (*Emblica officinalis*), Bibhitaki (*Terminalia bellerica*), and Haritaki (*Terminalia chebula*).^[1] It is widely used for its therapeutic properties, including as a blood cleanser, gentle laxative, and for regulating digestion.^[1] The bioactivity of **Triphala** churna is largely attributed to its rich content of polyphenolic compounds, particularly tannins. Tannic acid, a hydrolyzable tannin, is a key phytochemical marker used for the standardization and quality control of this formulation.^{[1][2]}

This application note details a simple, precise, and accurate UV-Vis spectrophotometric method for the quantitative determination of tannic acid in **Triphala** churna. The method is suitable for routine quality control to ensure the consistency and potency of the herbal product.^[1]

Principle of the Method

The quantification of tannic acid is based on its characteristic absorbance of ultraviolet (UV) light. Tannic acid exhibits a maximum absorbance (λ_{max}) at a specific wavelength, which allows for its selective measurement.^{[3][4]} According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance of a **Triphala** churna extract at the λ_{max} of tannic acid (approximately 276 nm) and comparing it to a calibration curve prepared with standard tannic acid solutions, the

concentration of tannic acid in the sample can be accurately determined.^{[1][4][5]} The method is validated for its precision and accuracy, making it a reliable approach for standardization.^[1]

Experimental Protocols

Apparatus and Reagents

- Apparatus:
 - Double beam UV-Visible Spectrophotometer with 1 cm quartz cuvettes
 - Volumetric flasks (10 mL, 100 mL)
 - Pipettes
 - Shaker
 - Sintered glass funnel (G-2)
 - Vacuum filtration assembly
 - Centrifuge
 - Analytical balance
- Reagents:
 - Tannic Acid (Reference Standard)
 - Denatured spirit
 - Ethyl acetate
 - Hydrochloric acid (HCl), 0.1 N
 - **Triphala** Churna (powdered sample)

Protocol 1: Preparation of Standard Tannic Acid Solutions

- Preparation of Stock Standard Solution: Accurately weigh 100 mg of standard tannic acid and dissolve it in 0.1 N hydrochloric acid in a 100 mL volumetric flask. Make up the volume with 0.1 N HCl to obtain a concentration of 1000 µg/mL.
- Preparation of Working Standard Solution: From the stock solution, pipette 2 mL into a 100 mL volumetric flask and dilute with 0.1 N HCl to obtain a working standard solution of 20 µg/mL.^[1]
- Preparation of Calibration Standards: Prepare a series of dilutions from the working standard solution in 10 mL volumetric flasks to obtain concentrations in the range of 2-20 µg/mL.^{[4][5]} Use 0.1 N HCl as the diluent.

Protocol 2: Preparation of Triphala Churna Sample Extract^[1]

- Accurately weigh 1 g of powdered **Triphala** churna.
- Transfer the powder to a flask and add 6 volumes of denatured spirit.
- Place the flask on a shaker for 2 hours for extraction.
- Filter the extract.
- Extract the filtrate three times with equal volumes of ethyl acetate.
- Combine the ethyl acetate extracts and concentrate them until a semi-solid mass is obtained.
- Dissolve the residue in 75 mL of 0.1 N hydrochloric acid.
- Filter the solution through a sintered glass funnel (G-2) using a vacuum filtration assembly.
- Centrifuge the filtrate at 2000 rpm for 20 minutes.
- Collect the supernatant in a 100 mL volumetric flask and make up the final volume with 0.1 N HCl.

Protocol 3: Spectrophotometric Measurement and Quantification

- Set the UV-Visible spectrophotometer to scan the wavelength range. Determine the absorption maxima (λ_{max}) for the standard tannic acid solution. The reported λ_{max} is 276 nm.[\[1\]](#)[\[3\]](#)
- Measure the absorbance of each calibration standard at 276 nm, using 0.1 N HCl as a blank.
- Plot a calibration curve of absorbance versus concentration ($\mu\text{g/mL}$). The curve should be linear in the concentration range of 2-20 $\mu\text{g/mL}$.[\[4\]](#)[\[5\]](#)
- Measure the absorbance of the prepared **Triphala** churna sample extract at 276 nm.
- Calculate the concentration of tannic acid in the sample extract using the linear regression equation from the calibration curve.
- Calculate the percentage of tannic acid (% w/w) in the original **Triphala** churna powder.

Data Presentation

The following tables summarize quantitative data from spectrophotometric analyses of **Triphala** churna and its components.

Table 1: Tannic Acid Content in Individual Raw Materials of **Triphala** Churna

Raw Material	Botanical Name	Tannic Acid Content (% w/w \pm SD)
Amalaki (Amla)	Emblica officinalis	6.10% \pm 0.27 [1] [4]
Bibhitaki (Bahera)	Terminalia bellerica	8.7% \pm 0.31 [1] [4]
Haritaki (Harda)	Terminalia chebula	14.05% \pm 0.29 [1] [4]

Data sourced from a study by Agrawal et al.[\[1\]](#)[\[4\]](#)

Table 2: Tannic Acid Content in Different Laboratory Batches of **Triphala** Churna

Triphala Batch	Tannic Acid Content (% w/w \pm SD)
TP-I	9.02% \pm 0.39[1]
TP-II	9.83% \pm 0.42[1]
TP-III	9.24% \pm 0.43[1]
Mean Value	9.36% \pm 0.41[1]

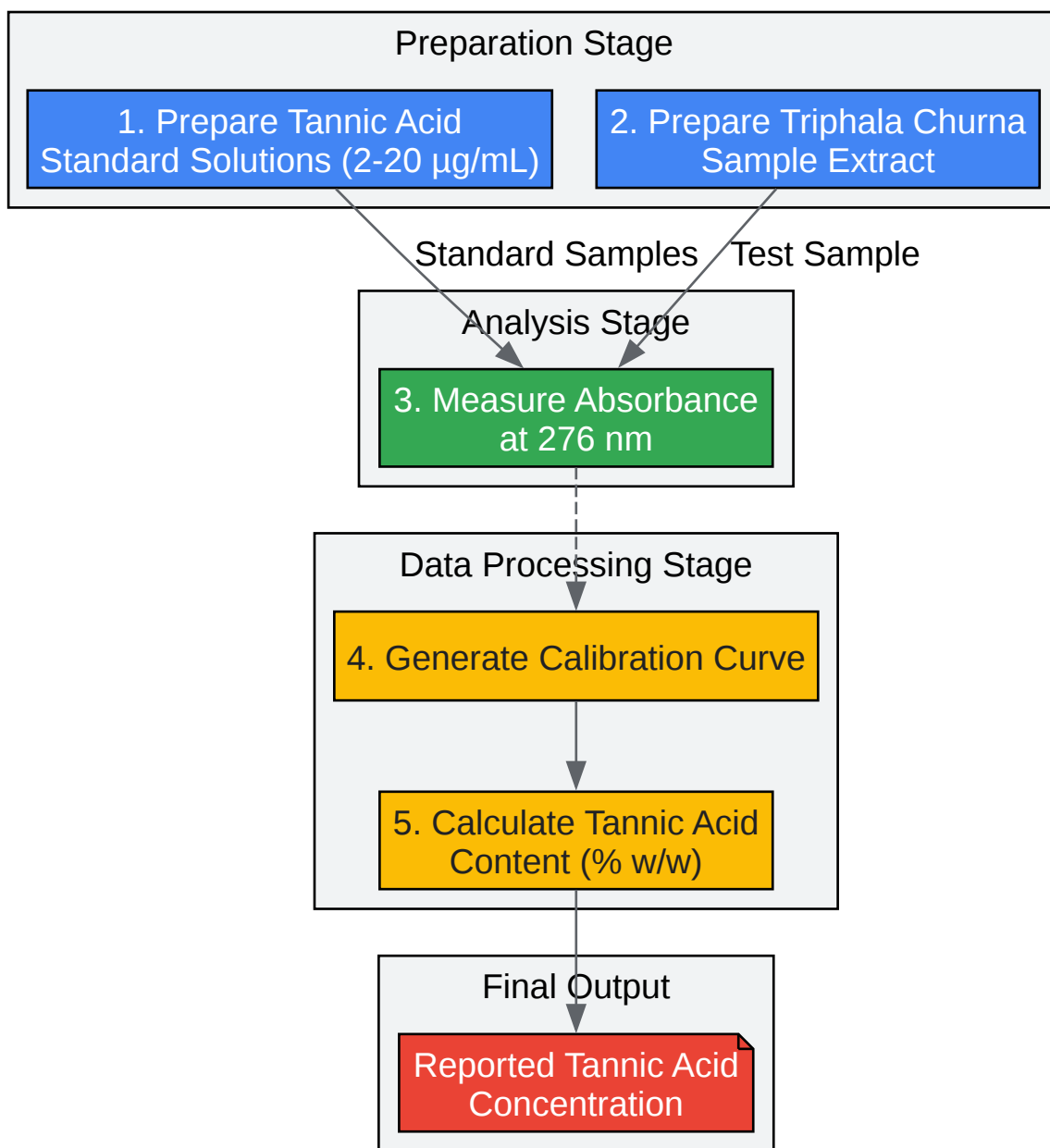
Data represents three identical laboratory-prepared batches.[1]

Table 3: Method Validation Parameters

Parameter	Result
Wavelength (λ_{max})	276 nm[1][3]
Linearity Range	2-20 $\mu\text{g/mL}$ [3][4][5]
Correlation Coefficient (r^2)	> 0.999[4]
Mean Recovery	99.30% \pm 0.25[1]
Precision (%RSD)	< 2%[1]

Visualization

The following diagram illustrates the experimental workflow for the spectrophotometric determination of tannic acid.



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Caption: Experimental workflow for tannic acid analysis.

Conclusion

The described UV spectrophotometric method provides a straightforward and reliable means for quantifying tannic acid in **Triphala** churna.[1] Its simplicity, precision, and accuracy make it an excellent choice for routine quality control in industrial and research settings.[1] Adopting

this method can help ensure the chemical consistency and therapeutic quality of **Triphala** churna formulations, aligning with the World Health Organization's emphasis on applying modern techniques to standardize medicinal plant products.

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